![molecular formula C23H24N2O5S2 B3502890 N~2~-[(2,5-dimethoxyphenyl)sulfonyl]-N~2~-methyl-N-[2-(phenylsulfanyl)phenyl]glycinamide](/img/structure/B3502890.png)
N~2~-[(2,5-dimethoxyphenyl)sulfonyl]-N~2~-methyl-N-[2-(phenylsulfanyl)phenyl]glycinamide
Descripción general
Descripción
N~2~-[(2,5-dimethoxyphenyl)sulfonyl]-N~2~-methyl-N-[2-(phenylsulfanyl)phenyl]glycinamide is a complex organic compound with a unique structure that includes both sulfonyl and sulfanyl groups
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of N2-[(2,5-dimethoxyphenyl)sulfonyl]-N~2~-methyl-N-[2-(phenylsulfanyl)phenyl]glycinamide typically involves multiple steps, starting with the preparation of intermediate compounds. One common method involves the reaction of 2,5-dimethoxybenzenesulfonyl chloride with methylamine to form the sulfonamide intermediate. This intermediate is then reacted with 2-(phenylsulfanyl)phenylglycine under specific conditions to yield the final product. The reaction conditions often include the use of organic solvents such as dichloromethane or tetrahydrofuran, and the reactions are typically carried out at room temperature or slightly elevated temperatures.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated synthesis equipment can enhance the efficiency and yield of the production process. Additionally, purification methods such as recrystallization or chromatography are employed to obtain the compound in high purity.
Análisis De Reacciones Químicas
Types of Reactions
N~2~-[(2,5-dimethoxyphenyl)sulfonyl]-N~2~-methyl-N-[2-(phenylsulfanyl)phenyl]glycinamide can undergo various chemical reactions, including:
Oxidation: The sulfanyl group can be oxidized to form sulfoxides or sulfones.
Reduction: The sulfonyl group can be reduced to a sulfide under specific conditions.
Substitution: The aromatic rings can undergo electrophilic or nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Reagents such as hydrogen peroxide or m-chloroperbenzoic acid (m-CPBA) are commonly used.
Reduction: Reducing agents like lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are employed.
Substitution: Conditions vary depending on the type of substitution, but common reagents include halogens, nitrating agents, and alkylating agents.
Major Products Formed
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation of the sulfanyl group can yield sulfoxides or sulfones, while reduction of the sulfonyl group can produce sulfides.
Aplicaciones Científicas De Investigación
N~2~-[(2,5-dimethoxyphenyl)sulfonyl]-N~2~-methyl-N-[2-(phenylsulfanyl)phenyl]glycinamide has several scientific research applications:
Medicinal Chemistry: This compound is studied for its potential as a pharmaceutical intermediate and its biological activity.
Organic Synthesis: It serves as a building block for the synthesis of more complex molecules.
Materials Science: The unique structural features of this compound make it a candidate for the development of new materials with specific properties.
Mecanismo De Acción
The mechanism of action of N2-[(2,5-dimethoxyphenyl)sulfonyl]-N~2~-methyl-N-[2-(phenylsulfanyl)phenyl]glycinamide involves its interaction with specific molecular targets. The sulfonyl and sulfanyl groups can participate in various biochemical pathways, potentially inhibiting or activating certain enzymes. The exact molecular targets and pathways depend on the specific application and context in which the compound is used.
Comparación Con Compuestos Similares
Similar Compounds
- N-[(2,5-Dimethoxyphenyl)sulfonyl]glycine
- N~2~-[(2,5-Dimethoxyphenyl)sulfonyl]-N~2~-methyl-N-[2-(methylsulfanyl)phenyl]glycinamide
Uniqueness
N~2~-[(2,5-dimethoxyphenyl)sulfonyl]-N~2~-methyl-N-[2-(phenylsulfanyl)phenyl]glycinamide is unique due to the presence of both sulfonyl and sulfanyl groups, which confer distinct chemical and biological properties. This dual functionality allows for a broader range of reactions and applications compared to similar compounds that may only contain one of these functional groups.
Propiedades
IUPAC Name |
2-[(2,5-dimethoxyphenyl)sulfonyl-methylamino]-N-(2-phenylsulfanylphenyl)acetamide | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C23H24N2O5S2/c1-25(32(27,28)22-15-17(29-2)13-14-20(22)30-3)16-23(26)24-19-11-7-8-12-21(19)31-18-9-5-4-6-10-18/h4-15H,16H2,1-3H3,(H,24,26) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
KNGWJYQBZXSRGX-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CN(CC(=O)NC1=CC=CC=C1SC2=CC=CC=C2)S(=O)(=O)C3=C(C=CC(=C3)OC)OC | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C23H24N2O5S2 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
472.6 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


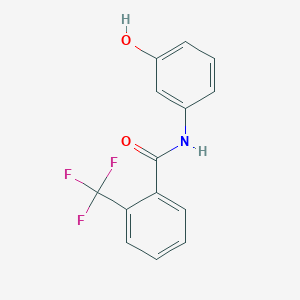
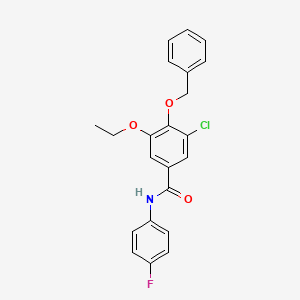

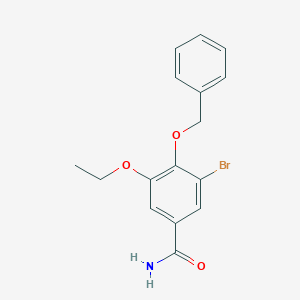
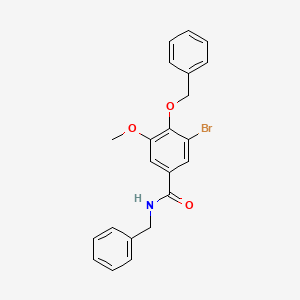
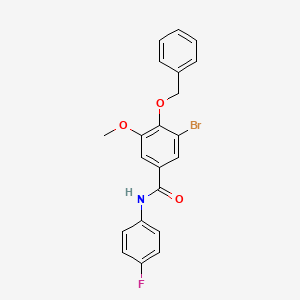
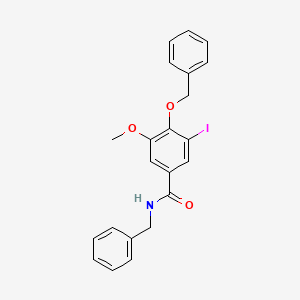
![4-(benzyloxy)-3-methoxy-N-[3-(trifluoromethyl)phenyl]benzamide](/img/structure/B3502850.png)
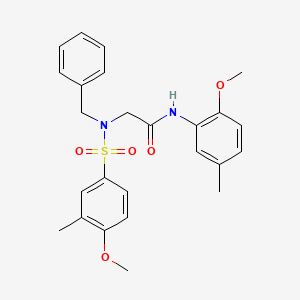
![2-(N-BENZYL4-METHOXY-3-METHYLBENZENESULFONAMIDO)-N-[3-(METHYLSULFANYL)PHENYL]ACETAMIDE](/img/structure/B3502856.png)
![N-BENZYL-4-METHOXY-3-METHYL-N-[2-(4-METHYLPIPERAZIN-1-YL)-2-OXOETHYL]BENZENE-1-SULFONAMIDE](/img/structure/B3502866.png)
![2,5-dimethoxy-N-methyl-N-[2-oxo-2-(piperidin-1-yl)ethyl]benzenesulfonamide](/img/structure/B3502881.png)
![N-[4-(benzyloxy)phenyl]-N~2~-[(2,5-dimethoxyphenyl)sulfonyl]-N~2~-methylglycinamide](/img/structure/B3502883.png)
![2-[5-(3-iodo-5-nitrophenyl)-1,3,4-oxadiazol-2-yl]phenol](/img/structure/B3502897.png)
